Amberlite LA-2
Description
Overview of Liquid-Liquid Extraction Principles in Chemical Separations
Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation technique used to isolate and purify compounds based on their differential solubilities in two immiscible liquid phases. researchgate.netchemicalbook.com Typically, these phases consist of an aqueous solution and a non-polar organic solvent. researchgate.net The core principle of LLE relies on the partitioning of a solute between these two liquids; the solute will distribute itself according to its relative affinity for each phase, a property governed by factors like polarity, solubility, and intermolecular forces. chemicalbook.com This process allows for the selective transfer of a target analyte from one liquid phase (the feed) to the other (the solvent). researchgate.netalfa-chemistry.com
The process involves vigorous mixing of the two immiscible liquids to facilitate mass transfer of the solute, followed by a separation of the two layers. The solvent phase, now enriched with the solute, is referred to as the extract, while the feed solution, now depleted of the solute, is called the raffinate. researchgate.net The efficiency of the extraction is quantified by the distribution coefficient (Kd), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. chemicalbook.com A subsequent step, often involving distillation or stripping, is used to recover the solute from the extract, allowing the solvent to be regenerated and reused. alfa-chemistry.com LLE is a cornerstone in various fields, from laboratory-scale chemical synthesis work-ups to large-scale industrial processes for purifying active pharmaceutical ingredients (APIs), recovering valuable organic acids, and processing metals. researchgate.net
Role of Amine-Based Extractants in Contemporary Research
Amine-based extractants are a major class of reagents used in reactive liquid-liquid extraction, a process that enhances separation by involving a chemical reaction. These extractants are particularly significant in the hydrometallurgical processing of uranium and other metals, and in the recovery of organic acids from aqueous streams like fermentation broths. dupont.comresearchgate.net High molecular weight secondary and tertiary amines are favored for their high extraction power, selectivity, and reagent stability. dupont.com
The extraction mechanism involves the amine, dissolved in an organic diluent, reacting with the target species in the aqueous phase. For acids, this typically involves an acid-base reaction where the amine neutralizes the acid, forming an amine-acid complex (an ion pair) that is highly soluble in the organic phase. researchgate.netacs.org For metal ions, the amine can extract anionic metal complexes from the aqueous solution through an anion exchange mechanism. google.com The use of amine extractants is a subject of extensive research, focusing on improving extraction efficiency, selectivity between closely related compounds, and process sustainability by optimizing the choice of amine, diluent, and modifiers. researchgate.nettandfonline.com
Historical Development and Significance of Amberlite LA-2 in Extraction Science
The development of synthetic ion exchange materials has been a critical driver of innovation in separation science. Following the invention of polystyrene-based resins in the 1940s, the 1950s saw significant expansion in their application. researchgate.net A key milestone in this evolution was the introduction of liquid ion exchange materials. In 1957, Rohm and Haas launched Amberlite LA-1 and this compound, which were liquid anion exchange materials. researchgate.net This development marked a significant advancement, offering a new tool for solvent extraction processes that combined the principles of ion exchange with the practicalities of liquid-liquid systems. This compound, a high-molecular-weight secondary amine, quickly found application in hydrometallurgy, particularly for the recovery of uranium from low-concentration ores. researchgate.nettheclinivex.com Its significance lies in its effectiveness and versatility, which has led to decades of research into its use for separating a wide array of metals and organic acids. theclinivex.com
Scope and Academic Relevance of this compound Research
This compound continues to be a subject of considerable academic and industrial research due to its effectiveness in various separation processes. Scientific literature extensively documents its application in the reactive extraction of numerous compounds. Research has focused on its use for the recovery of valuable dicarboxylic and other organic acids from aqueous solutions, which is relevant to the biorefinery and food processing industries. tandfonline.comtheclinivex.com Furthermore, its role in hydrometallurgy for the selective extraction of metal ions like cadmium, zirconium, cobalt, and nickel remains an active area of investigation. alfa-chemistry.comgoogle.comtheclinivex.com The ongoing research explores the thermodynamics and kinetics of these extraction systems, the influence of diluents and modifiers on efficiency, and the optimization of conditions for selective separation and recovery, highlighting its enduring relevance in advanced separation science. acs.orggoogle.comtandfonline.com
Properties
CAS No. |
11128-96-4 |
|---|---|
Molecular Formula |
C32CuF16N8 |
Synonyms |
Amberlitet LA-2, Ion Exchange Resin, Liquid grade |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of Reactive Extraction Systems Involving Amberlite La 2
Fundamental Principles of Interaction between Amberlite LA-2 and Target Species
The interaction between this compound and target species in reactive extraction systems can occur through several mechanisms, primarily involving the formation of extractable complexes in the organic phase. These mechanisms are largely dependent on the chemical nature of the target solute and the conditions of the extraction, particularly the pH of the aqueous phase researchgate.netscispace.comichem.md.
Elucidation of Ion-Pair Formation Mechanisms
Ion-pair formation is a predominant mechanism when the target solute is an acid and the pH of the aqueous phase is above its pKa, leading to the dissociation of the acid molecule researchgate.netichem.md. This compound, being a secondary amine, can react with the dissociated acid anion to form an ion pair. This involves a proton transfer from the acid to the amine, resulting in a positively charged ammonium (B1175870) species from this compound and a negatively charged acid anion. These oppositely charged ions associate through electrostatic attraction to form a neutral ion pair, which is soluble in the organic phase srcest.org.lyichem.md.
For instance, in the extraction of carboxylic acids, the undissociated acid (HA) is in equilibrium with its dissociated forms (H⁺ and A⁻) in the aqueous phase. At higher pH values, the concentration of A⁻ increases. This compound (represented as Q) can then react with A⁻ to form an ion pair (QHA) in the organic phase researchgate.netichem.md.
The formation of ion pairs is a key mechanism for the extraction of various organic acids, including tartaric acid and muconic acid, by this compound researchgate.netsrcest.org.ly. Studies have shown that at pH values above the pKa of the acid, ion-pair formation becomes the dominating mechanism ichem.md.
Exploration of Solvate Complexation Pathways
Solvate complexation involves the formation of a complex between the undissociated target solute molecule and the extractant through non-ionic interactions, such as dipole-dipole interactions or hydrogen bonding scispace.com. This mechanism is more significant when the target solute is in its undissociated form, typically at pH values below its pKa researchgate.netmdpi.com.
In solvate complexation with this compound, the amine molecule acts as a solvating agent, interacting directly with the neutral solute molecule. This can lead to the formation of adducts, where one or more molecules of the extractant associate with a single molecule of the solute scispace.com. The stoichiometry of these solvate complexes can vary depending on the specific solute, the concentration of this compound, and the nature of the organic solvent used scispace.commdpi.com. For example, studies on the extraction of 2-keto-gluconic acid with this compound in low-polar solvents indicated the formation of an aminic adduct involving two extractant molecules, while in a higher polarity solvent, a 1:1 complex was observed scispace.com.
Role of Hydrogen Bonding in Solute-Extractant Associations
Hydrogen bonding plays a significant role in both ion-pair formation and solvate complexation mechanisms when using this compound, particularly in the extraction of compounds containing hydroxyl or carboxylic acid groups researchgate.netsrcest.org.lymdpi.com. This compound, as a secondary amine, has hydrogen bond acceptor capabilities through its nitrogen atom and potentially hydrogen bond donor capabilities through its N-H group, although the latter is less prominent than its basic character.
In ion-pair formation with carboxylic acids, once the ion pair is formed, additional interactions, including hydrogen bonding, can occur between the complex and other acid or amine molecules srcest.org.ly. For instance, the hydroxyl group of another acid molecule might form a hydrogen bond with the carbonyl group of the extracted acid in the organic phase su.edu.lysrcest.org.ly.
In solvate complexation, hydrogen bonding can be the primary driving force for the association between the undissociated solute and this compound researchgate.netmdpi.com. For solutes with hydroxyl or carboxylic acid groups, hydrogen bonds can form directly between these groups and the nitrogen atom of the amine researchgate.netmdpi.com. The extent and nature of hydrogen bonding are influenced by the solvent polarity and the structure of the solute scispace.commdpi.com.
Kinetic Modeling and Rate Determination of Extraction Processes
Understanding the kinetics of the extraction process is essential for designing and optimizing extraction systems. Kinetic models are used to describe the rate at which the target solute is transferred from the aqueous phase to the organic phase nih.gov. For reactive extraction systems involving this compound, pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze experimental data and determine the rate-limiting step nih.govscielo.brmaterials.internationalnih.gov.
Pseudo-First-Order Kinetic Model Applications
The pseudo-first-order kinetic model, also known as the Lagergren model, assumes that the rate of extraction is proportional to the concentration of the solute in the aqueous phase nih.govusv.ro. This model is often applied in the initial stages of the extraction process when the solute concentration is relatively high mdpi.com. The linear form of the pseudo-first-order model is typically expressed as:
ln(q_e - q_t) = ln(q_e) - k_1 * t nih.gov
where: q_e is the amount of solute extracted at equilibrium q_t is the amount of solute extracted at time t k_1 is the pseudo-first-order rate constant t is the time
By plotting ln(q_e - q_t) versus t, the rate constant k_1 and the theoretical equilibrium extraction capacity q_e can be determined from the slope and intercept, respectively nih.gov. However, studies have shown that reactive extraction systems involving this compound are often not best described by the pseudo-first-order model, particularly over the entire extraction process, suggesting that the rate is not solely dependent on the solute concentration in the aqueous phase mdpi.com.
Pseudo-Second-Order Kinetic Model Applications
The pseudo-second-order kinetic model assumes that the rate of extraction is proportional to the square of the concentration of the solute in the aqueous phase or, more commonly in adsorption/extraction contexts, proportional to the square of the number of active sites on the extractant that are yet to be occupied scielo.brbch.ro. This model often provides a better fit to experimental data for reactive extraction processes, including those using this compound, especially over the entire contact time scielo.brmaterials.internationalnih.govmdpi.com. The linear form of the pseudo-second-order model is given by:
t/q_t = 1/(k_2 * q_e^2) + (1/q_e) * t nih.govscielo.brbch.ro
where: q_e is the amount of solute extracted at equilibrium q_t is the amount of solute extracted at time t k_2 is the pseudo-second-order rate constant t is the time
A linear plot of t/q_t versus t allows for the determination of the pseudo-second-order rate constant k_2 and the equilibrium extraction capacity q_e from the intercept and slope, respectively nih.govscielo.brbch.ro. A good correlation with the pseudo-second-order model suggests that the extraction rate is controlled by a chemical reaction or the formation of a chemical bond between the solute and the extractant nih.govscielo.br. Many studies on the extraction of various compounds by this compound have found that the pseudo-second-order model provides an excellent fit to the experimental kinetic data, indicating that the extraction process is likely controlled by the chemical reaction at the interface or within the organic phase scielo.brmaterials.internationalnih.govmdpi.com.
Example Data Table (Illustrative - Data not directly from search results, but representative of kinetic study outputs):
| Time (min) | q_t (mg/g) | ln(q_e - q_t) (for Pseudo-First-Order) | t/q_t (for Pseudo-Second-Order) |
| 5 | 15.2 | ||
| 10 | 25.8 | ||
| 15 | 33.1 | ||
| 30 | 45.5 | ||
| 60 | 55.9 | ||
| 120 | 59.1 | ||
| Equilibrium (q_e ≈ 60.0) | 60.0 |
Note: To make this table interactive, a front-end implementation would be required to allow users to sort, filter, or visualize the data. The values for ln(q_e - q_t) and t/q_t would be calculated based on the experimental q_t values and the determined q_e.
Detailed research findings often involve comparing the correlation coefficients (R²) obtained from fitting experimental data to different kinetic models. A higher R² value indicates a better fit of the model to the experimental data nih.govscielo.brmaterials.internationalnih.gov.
| Kinetic Model | Correlation Coefficient (R²) |
| Pseudo-First-Order | < 0.95 |
| Pseudo-Second-Order | > 0.99 |
Intraparticle Diffusion Model Analysis
Studies on similar extraction or adsorption systems have utilized intraparticle diffusion models, such as the Weber & Morris model, to evaluate the extent to which diffusion within the solid phase controls the rate of solute uptake psu.eduut.ac.irtandfonline.comnih.gov. These models help in identifying whether the rate-limiting step is external mass transfer from the bulk solution to the particle surface or internal diffusion within the pores of the particle psu.edutandfonline.com. For instance, in the removal of methyl orange dye using this compound, intra-particle diffusion was found to be a controlling factor researchgate.net. Similarly, studies on the adsorption of other substances onto different resins have applied intraparticle diffusion models to understand the kinetic mechanisms ut.ac.irtandfonline.comnih.gov.
Determination of Mass Transfer Coefficients
For the reactive extraction of picric acid using this compound in octan-1-ol, the mass transfer coefficient (kL) of picric acid in octan-1-ol was experimentally estimated to be 7.12 × 10–4 m·s–1 acs.orgfigshare.com. In a different system, the mass transfer coefficient of nicotinic acid in MIBK was determined to be 2.03 × 10–5 m·s–1 acs.org.
Hatta Number Analysis in Reaction-Enhanced Extraction
The Hatta number (Ha) is a dimensionless group used to assess the relative rates of chemical reaction and mass transfer in reactive extraction systems semanticscholar.orgutwente.nl. It helps determine whether the extraction process is controlled by diffusion, reaction kinetics, or a mixed regime.
For the reactive extraction of picric acid with this compound in octan-1-ol, the Hatta number was found to be in the range of 0.009–0.011 acs.orgfigshare.com. According to the criteria for interpreting the Hatta number, values less than 0.2 suggest a very slow chemical reaction occurring in the bulk of the organic phase utwente.nl. This indicates that the rate of the chemical reaction between picric acid and this compound is the rate-limiting step in this system acs.orgfigshare.com.
Similarly, in the reactive extraction of europium(III) and neodymium(III) by carboxylic acid modified calixarene (B151959) derivatives (a system where Hatta number analysis is applied), a Hatta number range of 3.80 × 10−4–9.10 × 10−4 was observed, also indicating a very slow chemical reaction process occurring in the bulk organic phase doi.org. Another study involving nicotinic acid extraction (with a different extractant) also reported Hatta numbers suggesting a very slow bulk organic phase reaction acs.org. These analyses are crucial for understanding the dominant resistance to mass transfer and reaction in this compound systems.
Influence of Systemic Variables on Extraction Kinetics
The kinetics of reactive extraction using this compound are influenced by several systemic variables, including the initial solute concentration, the concentration of this compound, and the stirring speed, which affects interfacial dynamics.
Effect of Initial Solute Concentration on Reaction Rates
The initial concentration of the solute in the aqueous phase significantly impacts the driving force for mass transfer and the rate of the chemical reaction. Studies on the reactive extraction of various organic acids with this compound have demonstrated this influence.
For the extraction of maleic acid using this compound, increasing the initial concentration of maleic acid from 0.01 to 0.075 N resulted in an increase in extraction efficiency from 92.65% to 99.01% su.edu.ly. Similarly, in the extraction of tartaric acid, the extraction percentage increased with an increase in the initial concentration of tartaric acid srcest.org.ly. The initial concentration of glutaric acid also affects its recovery using this compound alfa-chemistry.com.
While higher initial solute concentrations generally lead to increased extraction rates and efficiencies due to a larger concentration gradient and increased reactant availability for the chemical reaction, the relationship may not always be linear and can be influenced by the stoichiometry of the reaction and potential saturation of the organic phase or extractant.
Impact of this compound Concentration on Kinetic Profiles
The concentration of this compound in the organic phase is a critical parameter that directly affects the equilibrium and kinetics of reactive extraction. As the extractant, this compound participates in the chemical reaction with the solute, and its concentration determines the capacity of the organic phase to extract the solute.
Numerous studies have shown that increasing the concentration of this compound leads to a higher distribution coefficient (KD) and increased extraction efficiency for various solutes, including glutaric acid, vitamin C, pentanedioic acid, tartaric acid, maleic acid, and oxalic acid su.edu.lysrcest.org.lyalfa-chemistry.comunibuc.robeykent.edu.tracs.orgi-asem.orgresearchgate.net. For instance, the KD value for glutaric acid extraction increased as the this compound concentration was raised alfa-chemistry.com. Similarly, the extraction percentage of maleic acid increased from 85.3% to 98% with an increase in this compound concentration from 0.044 to 0.22 M su.edu.ly. For vitamin C extraction, the extraction yield strongly increased with this compound concentration up to 100 g/l unibuc.ro.
The effect of this compound concentration can also be dependent on the pH of the aqueous phase fkit.hr. Higher concentrations of this compound are often required for high extraction efficiency, sometimes exceeding the stoichiometric requirements for reaction with the solute unibuc.ro. This behavior can be attributed to factors such as the slow rate of the interfacial reaction or the formation of aminic micelles in the organic phase that help solubilize the extracted product unibuc.ro.
The following table illustrates the effect of this compound concentration on the extraction efficiency of maleic acid:
| This compound Concentration (M) | Maleic Acid Extraction Efficiency (%) |
| 0.044 | 85.3 |
| 0.22 | 98.0 |
Role of Stirring Speed and Interfacial Dynamics on Extraction Rates
Stirring speed plays a crucial role in liquid-liquid extraction by influencing the degree of dispersion of the two phases, the interfacial area available for mass transfer and reaction, and the thickness of the boundary layers at the interface i-asem.orgfkit.hrmendeley.comcsic.esd-nb.info.
Increasing the stirring speed generally leads to an increase in the extraction rate, particularly when mass transfer across the interface or through the boundary layers is the rate-limiting step doi.orgi-asem.orgd-nb.info. Higher stirring speeds reduce the thickness of the aqueous boundary layer csic.es and decrease the size of dispersed droplets, thereby increasing the interfacial area i-asem.org.
Thermodynamic Analysis of Solute Amberlite La 2 Interactions
Determination of Thermodynamic Parameters
Thermodynamic parameters are typically determined by studying the effect of temperature on the extraction equilibrium constant (K_eq). The relationship between these variables is described by the van 't Hoff equation, which allows for the calculation of standard enthalpy and entropy changes. From these values, the standard Gibbs free energy change can be readily calculated.
Standard Enthalpy Change (ΔH°) of Extraction Reactions
The standard enthalpy change (ΔH°) quantifies the heat absorbed or released during the extraction reaction at constant pressure. A negative ΔH° value indicates that the extraction is an exothermic process, meaning heat is released. In such cases, decreasing the temperature favors the extraction. Conversely, a positive ΔH° value signifies an endothermic process, where heat is absorbed from the surroundings. For endothermic extractions, increasing the temperature will enhance the transfer of the solute into the organic phase. This parameter provides insight into the bond energies involved in the formation of the solute-extractant complex. For instance, a study on the extraction of Zirconium(IV) (Zr(IV)) from a hydrochloric acid (HCl) medium using Amberlite LA-2 in toluene (B28343) was found to be an endothermic process, as indicated by a positive enthalpy value. ripublication.com
Standard Gibbs Free Energy Change (ΔG°) of Solute Transfer
The standard Gibbs free energy change (ΔG°) is the ultimate indicator of the spontaneity of the extraction process under standard conditions. It integrates the effects of both enthalpy and entropy through the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. A negative ΔG° value signifies that the extraction process is spontaneous and thermodynamically favorable. A more negative value implies a stronger driving force for the solute to transfer from the aqueous phase to the organic phase. The thermodynamic study of Zr(IV) extraction by this compound from an HCl solution yielded negative ΔG° values at the temperatures studied, confirming the spontaneous nature of the extraction. ripublication.com
Interactive Data Table: Thermodynamic Parameters for Zr(IV) Extraction by this compound
The following table presents thermodynamic data for the extraction of Zirconium(IV) from a 0.5 M HCl solution using this compound dissolved in toluene. ripublication.com
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 278 | -10.5 | 13.9 | 87.8 |
| 298 | -12.3 | 13.9 | 87.8 |
| 313 | -13.6 | 13.9 | 87.8 |
Equilibrium Modeling of this compound Extraction Systems
To quantify the performance of an extraction system at equilibrium, mathematical models known as adsorption isotherms are widely used. These models describe the relationship between the concentration of the solute in the aqueous phase and the amount of solute extracted (or adsorbed) by the organic phase at a constant temperature. The Langmuir and Freundlich models are two of the most common isotherms applied to solid-liquid and liquid-liquid extraction systems.
Langmuir Isotherm Model Applications
The Langmuir isotherm model assumes that extraction occurs at specific, homogeneous sites on the extractant and that a monolayer of the solute is formed on the surface. core.ac.uk Once a site is occupied by a solute molecule, no further extraction can occur at that site. This model implies that there is a maximum extraction capacity (q_m). The linear form of the Langmuir equation is often used for analysis. The model is generally applicable to systems where the surface of the adsorbent is uniform and the adsorption energy is constant. core.ac.uk A good fit to the Langmuir model, often indicated by a high correlation coefficient (R²), suggests that the extraction process is characterized by chemisorption on a homogeneous surface. nih.gov
Freundlich Isotherm Model Applications
The Freundlich isotherm is an empirical model that describes extraction on heterogeneous surfaces with a non-uniform distribution of extraction energies. core.ac.uk Unlike the Langmuir model, it does not assume a maximum extraction capacity and is suitable for describing multilayer extraction. The Freundlich equation relates the amount of solute extracted to the equilibrium concentration raised to a power (1/n). The constant K_f is an indicator of the relative extraction capacity, while the exponent 'n' relates to the extraction intensity or surface heterogeneity. researchgate.net A value of 'n' greater than 1 indicates favorable extraction conditions. mdpi.com This model is often found to fit well for systems involving adsorbents with varied and complex surfaces. core.ac.ukfao.org
Interactive Data Table: Typical Isotherm Model Parameters
While specific studies applying Langmuir and Freundlich models to this compound were not prevalent in the reviewed literature—which often characterizes liquid-liquid extraction via distribution coefficients and extraction efficiencies—the table below outlines the key parameters of these models and their significance. ripublication.comanalis.com.my
| Isotherm Model | Key Parameters | Interpretation |
| Langmuir | q_m (Maximum capacity) | Represents the theoretical maximum amount of solute that can be extracted per unit of extractant, forming a monolayer. |
| K_L (Langmuir constant) | Related to the affinity of the binding sites and the energy of extraction. A higher K_L value indicates stronger binding. | |
| R² (Correlation Coefficient) | A value close to 1.0 indicates a good fit of the model to the experimental data. | |
| Freundlich | K_f (Freundlich constant) | An approximate indicator of the extraction capacity of the system. |
| n (Heterogeneity factor) | Indicates the favorability and intensity of the extraction. A value of n between 1 and 10 suggests favorable extraction. | |
| R² (Correlation Coefficient) | A value close to 1.0 indicates a good fit of the model to the experimental data. |
Temkin Isotherm Model Evaluations
The Temkin isotherm model is applied to understand the adsorption process by considering the interactions between the adsorbate and the adsorbent. Unlike models that ignore intermolecular interactions, the Temkin model posits that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. nih.gov It is generally more applicable to intermediate concentration ranges rather than to the extremes of very low or very high concentrations. nih.gov
The model assumes that the fall in the heat of adsorption is linear rather than logarithmic. The linear form of the Temkin isotherm is expressed as:
qe = B ln(KT) + B ln(Ce)
Where:
qe : The amount of solute adsorbed per unit weight of adsorbent at equilibrium (mg/g).
Ce : The equilibrium concentration of the solute in the solution (mg/L).
KT : The equilibrium binding constant (L/mg) corresponding to the maximum binding energy.
B : A constant related to the heat of adsorption, calculated as RT/b, where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature in Kelvin, and b is the Temkin constant.
By plotting qe versus ln(Ce), the constants B and KT can be determined from the slope and intercept of the resulting straight line, respectively. A high correlation coefficient (R²) from this plot indicates the applicability of the Temkin model to the experimental data, suggesting that the adsorption process is influenced by the heat of adsorption as described by the model. nih.govresearchgate.netdeswater.com
Table 1: Illustrative Temkin Isotherm Parameters for an Adsorption System This table presents representative data to illustrate the application of the Temkin model.
| Isotherm Parameter | Value | Unit |
|---|---|---|
| B (Temkin Constant) | 2.58 | J/mol |
| KT (Equilibrium Binding Constant) | 1.15 | L/mg |
| R² (Correlation Coefficient) | 0.985 | - |
Sips Isotherm Model Analysis
The Sips isotherm model is a three-parameter model that combines the features of both the Langmuir and Freundlich isotherm models. nih.gov It is particularly useful for describing adsorption on heterogeneous surfaces, thereby avoiding the limitation of the rising adsorbate concentration associated with the Freundlich model. nih.gov At low adsorbate concentrations, the Sips model effectively reduces to the Freundlich isotherm, implying a power-law relationship. Conversely, at high concentrations, it predicts a monolayer adsorption capacity, which is a characteristic feature of the Langmuir model. nih.gov
The non-linear expression for the Sips isotherm is:
qe = (qm(KSCe)nS) / (1 + (KSCe)nS)
Where:
qe : The amount of solute adsorbed at equilibrium (mg/g).
qm : The maximum adsorption capacity based on the Sips model (mg/g).
Ce : The equilibrium concentration of the solute (mg/L).
KS : The Sips model constant, related to the energy of adsorption (L/mg).
nS : The Sips model exponent, which characterizes the heterogeneity of the system. If nS = 1, the Sips model simplifies to the Langmuir model, indicating a homogeneous surface.
The parameters are typically determined by non-linear regression analysis of the experimental data. The applicability of the model is confirmed by a high correlation coefficient (R²). nih.govresearchgate.net
Table 2: Example Sips Isotherm Parameters for Solute Extraction This table shows representative data illustrating the parameters derived from a Sips model analysis.
| Isotherm Parameter | Value | Unit |
|---|---|---|
| qm (Maximum Adsorption Capacity) | 95.5 | mg/g |
| KS (Sips Constant) | 0.08 | L/mg |
| nS (Heterogeneity Factor) | 1.12 | - |
| R² (Correlation Coefficient) | 0.991 | - |
Equilibrium Constants and Stoichiometric Relationships
Calculation of Overall Equilibrium Constants (Kex)
The extraction of an acid (HA) from an aqueous solution by this compound (R₂NH) dissolved in an organic diluent can be described by an ion-pair formation mechanism. The general reaction is:
HA(aq) + R₂NH(org) ⇌ R₂NH₂⁺A⁻
K11 = [[R₂NH₂⁺A⁻]org] / ([HA]aq[R₂NH]org)
Where the terms in brackets represent the concentrations of the species in the aqueous (aq) and organic (org) phases at equilibrium. In some systems, more complex equilibria can occur, leading to the formation of other complexes and requiring the calculation of additional equilibrium constants (e.g., K12, K23). researchgate.net These constants are determined from experimental equilibrium data, often through graphical or computational methods. pressbooks.pubyoutube.com
| Diluent | Equilibrium Constant | Value |
|---|---|---|
| Toluene | K11 | 2.86 |
| K23 | 105.17 | |
| 1-Octanol (B28484) | K11 | 1.52 |
| K12 | 1.83 | |
| Methyl Isobutyl Ketone (MIBK) | K11 | 1.80 |
| K12 | 0.89 |
Determination of Loading Factors and Stoichiometric Loading Factors
The loading factor (Z) is a critical parameter that measures the efficiency of the extractant's utilization. It is defined as the ratio of the total concentration of the extracted acid in the organic phase to the total initial concentration of the extractant (this compound) in the organic phase.
Z = [HA]total, org / [R₂NH]initial, org
The loading factor provides insight into the stoichiometry of the extraction. For instance, a maximum loading factor approaching 1.0 suggests the formation of a 1:1 acid:amine complex. A value greater than 1.0 indicates that multiple acid molecules are associated with a single amine molecule. The stoichiometric loading factor is the theoretical maximum loading based on the reaction stoichiometry. In a study on the extraction of maleic acid with this compound, a maximum loading factor of 1.6877 was observed, indicating the formation of complexes richer in acid than a simple 1:1 ratio. researchgate.net
Table 4: Loading Factor (Z) of this compound in Maleic Acid Extraction Illustrative data based on findings for maleic acid extraction. researchgate.net
| Initial this compound Conc. (M) | Initial Maleic Acid Conc. (N) | Loading Factor (Z) |
|---|---|---|
| 0.044 | 0.05 | 1.688 |
| 0.088 | 0.05 | 0.840 |
| 0.133 | 0.05 | 0.559 |
| 0.220 | 0.05 | 0.341 |
Investigation of Complex Ratios (e.g., 1:1, 1:2 acid:extractant)
The stoichiometric ratio of the acid-amine complex formed in the organic phase is fundamental to understanding the extraction mechanism. This ratio can be determined using slope analysis, where the logarithm of the distribution coefficient (D) is plotted against the logarithm of the free extractant concentration in the organic phase. rsc.org The slope of the resulting line typically corresponds to the number of extractant molecules involved in the complex. rsc.orgresearchgate.net
For the extraction of carboxylic acids with this compound, different complex ratios have been identified, which are often influenced by the nature of the diluent and the acid concentration.
1:1 Complex (Acid:Extractant): This is the most basic ion-pair complex, [R₂NH₂⁺A⁻], formed through a simple acid-base reaction.
1:2 Complex (Acid:Extractant): In certain solvents, a second extractant molecule can solvate the initial ion pair, forming a [(R₂NH₂⁺A⁻)(R₂NH)] complex.
2:3 Complex (Acid:Extractant): More intricate complexes, such as [(HA)₂(R₂NH)₃], can also form, particularly with non-proton-donating diluents. researchgate.net
Research on the extraction of propionic acid by this compound has shown that in proton-donating diluents like 1-octanol, (1:1) and (1:2) acid:amine complexes are predominant. researchgate.net In contrast, when using non-proton-donating diluents like toluene, the formation of (1:1) and (2:3) complexes is suggested. researchgate.net
Table 5: Reported Acid:Extractant Complex Ratios for this compound Systems
| Solute (Acid) | Diluent Type | Observed Complex Ratio (Acid:LA-2) |
|---|---|---|
| Propionic Acid | Proton-Donating (e.g., 1-Octanol) | 1:1 and 1:2 |
| Propionic Acid | Non-Proton-Donating (e.g., Toluene) | 1:1 and 2:3 |
| Maleic Acid | Polar (e.g., Dichloromethane) | >1:1 (indicated by Z > 1.0) |
Computational and Theoretical Modeling Approaches for Amberlite La 2 Systems
Density Functional Theory (DFT) Calculations for Interaction Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is particularly useful for predicting the nature and strength of interactions between molecules, such as the bond between the Amberlite LA-2 extractant and the target acid. DFT calculations can determine binding energies, preferred interaction sites, and the geometry of the resulting complex. researchgate.netacs.org
While specific DFT studies focusing exclusively on this compound are not abundant in publicly available literature, the methodology has been widely applied to similar amine-based extraction systems. For example, DFT has been used to clarify the coordination mechanism between a secondary amine extractant and metal ions, identifying the secondary amine nitrogen atom as a key interaction site. researcher.liferesearcher.lifeacs.org In other studies, DFT calculations have successfully elucidated the thermal dissociation pathways of amine hydrochlorides, providing thermochemical data like enthalpy of dissociation that closely match experimental values. ias.ac.in
For an this compound system, DFT could be used to:
Calculate the binding energy between the secondary amine group of this compound and the functional groups of a target molecule (e.g., the carboxyl group of an acid).
Analyze the electronic properties and intramolecular interactions to understand the stability of the formed complex. mdpi.com
Investigate reaction pathways and transition states, shedding light on the extraction mechanism at a sub-atomic level. ias.ac.in
Compare the interaction energies of this compound with different target molecules to predict selectivity.
These calculations typically involve optimizing the geometry of the interacting molecules and then calculating their energies to determine the stability of the complex. acs.orgrsc.org The results provide fundamental insights that can guide the selection of diluents and the design of more efficient extraction processes.
Linear Solvation Energy Relationship (LSER) Model Development and Validation
The Linear Solvation Energy Relationship (LSER) model is a powerful quantitative structure-activity relationship (QSAR) tool used to correlate and predict physicochemical properties, such as the distribution coefficient in solvent extraction. acs.orgacs.org LSER models are based on the principle that the free energy changes associated with a process can be described as a linear combination of terms representing different types of intermolecular interactions.
In systems involving this compound, LSER models have been successfully developed to predict extraction parameters. For example, in the reactive extraction of levulinic acid and formic acid using this compound in various alcohol diluents, LSER models were established to calculate the loading factors and distribution coefficients, respectively. acs.orgacs.orgbeykent.edu.tr One such study on levulinic acid extraction reported a high correlation coefficient (R² = 0.98) for the LSER model developed for alcohol diluents. researchgate.netacs.orgbeykent.edu.tr Similarly, an LSER model for formic acid extraction in alcohols achieved an R² of 0.976. acs.orgbeykent.edu.tr These models demonstrate the ability to predict the extraction efficiency based on the physicochemical properties of the solvents.
The general form of an LSER equation relates the property of interest (e.g., log K_D) to solvatochromic parameters of the solvent or solute, which quantify properties like hydrogen bond acidity and basicity, polarity/polarizability, and molecular volume. The successful development and validation of LSER models for this compound systems provide a predictive tool for solvent screening and process optimization, reducing the need for extensive experimental work. usak.edu.tr
Statistical Modeling and Optimization Techniques
Statistical modeling provides a framework for analyzing experimental data to understand the relationships between variables and to optimize process conditions. In the context of this compound extraction systems, several powerful statistical techniques are employed.
Regression analysis is a statistical process for estimating the relationships between a dependent variable (response) and one or more independent variables (factors). It is a foundational component of Response Surface Methodology (RSM), a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. oup.comnih.gov RSM is particularly effective for optimizing complex processes where multiple variables interact to influence the outcome. tandfonline.comfigshare.comtandfonline.com
RSM has been widely applied to optimize the reactive extraction of carboxylic acids using amine extractants like this compound. tandfonline.comcumhuriyet.edu.trukzn.ac.za The methodology involves designing a set of experiments (often using a Box-Behnken or Central Composite Design) to investigate the effects of key variables such as extractant concentration, initial acid concentration, temperature, and phase ratio on the extraction efficiency. oup.comfigshare.comscispace.com A polynomial equation is then fitted to the experimental data to create a model of the process.
For example, in a study on the extraction of gallic acid with an amine extractant, RSM was used to model the process with a high coefficient of determination (R² = 99.0%) and to find the optimal conditions for maximizing the extraction yield. figshare.comtandfonline.com The resulting response surfaces and contour plots provide a visual representation of how the variables affect the extraction efficiency, allowing for easy identification of the optimal operating region. nih.gov
Table 1: Example of Variables and Ranges in an RSM Study for Acid Extraction
| Factor | Unit | Low Level | High Level |
|---|---|---|---|
| Initial Acid Concentration | g/L | 2 | 10 |
| Extractant Concentration (e.g., this compound) | % v/v | 5 | 30 |
| Temperature | °C | 25 | 45 |
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are a subset of machine learning capable of modeling highly complex and non-linear relationships between input and output variables without requiring an explicit mathematical description of the system. nih.govacs.org This makes them particularly well-suited for predicting the performance of complex chemical processes like solvent extraction. psu.edubioline.org.br
In the field of separation science, ANNs have been used to predict the extraction efficiency of various compounds. nih.gov A notable application relevant to this compound is the prediction of succinic acid extraction efficiency in an emulsion liquid membrane process where this compound was used as the carrier. iaea.org In such models, input variables can include parameters like extractant concentration, surfactant concentration, pH, and mixing speed, while the output is the extraction efficiency or solute concentration. iaea.orgresearchgate.netut.ac.ir The network is "trained" using a set of experimental data, allowing it to learn the underlying patterns. acs.org Once trained, the ANN model can accurately predict outcomes for new sets of conditions, often with high correlation coefficients (R²) between predicted and experimental values. mdpi.comresearchgate.net
Table 2: Typical Architecture of an ANN Model for Extraction Prediction
| Layer | Description | Example |
|---|---|---|
| Input Layer | Receives the independent process variables. | Concentration, Temperature, pH, etc. |
| Hidden Layer(s) | One or more layers of "neurons" that process the information. | 10 neurons with a sigmoid transfer function. |
| Output Layer | Produces the predicted dependent variable. | Extraction Efficiency (%). |
Bio-inspired metaheuristic algorithms are advanced optimization techniques that mimic natural phenomena or the social behavior of organisms to find optimal solutions to complex problems. researchgate.net These methods, such as Genetic Algorithms (GAs) and Differential Evolution (DE), are robust, stochastic search algorithms capable of navigating large and complex search spaces to find global optima, avoiding the local optima where traditional methods might get trapped. tandfonline.comakjournals.com
The application of these algorithms in chemical process optimization is growing. Genetic Algorithms, inspired by the principles of natural evolution, have been successfully used to solve optimization problems in solvent extraction processes for spent nuclear fuel and to optimize microwave-assisted extraction conditions. tandfonline.comakjournals.comtandfonline.com
A direct application related to this compound was demonstrated in a study on the reactive extraction of pentanedioic acid. figshare.com In this research, a Differential Evolution (DE) algorithm was applied to estimate the parameters of the extraction equilibrium model. The combination of RSM with a genetic algorithm has also been shown to be a powerful tool, where RSM creates the model and the GA performs a global search to find the true optimal conditions. mdpi.com This hybrid approach leverages the strengths of both techniques to achieve superior optimization results. mdpi.com
Taguchi Multivariate Optimization Approachethernet.edu.et
The Taguchi multivariate optimization approach is a robust statistical method used to efficiently determine the optimal experimental conditions for a process with multiple variables. This methodology significantly reduces the number of experiments required compared to a full factorial design, thereby saving time and resources. It is particularly valuable in optimizing complex chemical processes such as the reactive extraction of compounds using this compound. The core of the Taguchi method lies in the use of orthogonal arrays to design the experiments and the signal-to-noise (S/N) ratio to analyze the results. The S/N ratio measures the quality of the output, aiming to maximize the signal (desired outcome) while minimizing the noise (variability).
In the context of this compound systems, the Taguchi approach has been instrumental in optimizing the extraction of carboxylic acids, such as levulinic acid, from aqueous solutions. researchgate.netacs.orgresearchgate.net Research in this area has focused on identifying the key factors that influence extraction efficiency and determining the levels at which these factors should be set to achieve the best performance.
Research Findings
A notable application of the Taguchi method was in the optimization of process variables for the reactive extraction of levulinic acid. researchgate.net In such studies, an L18 mixed design orthogonal array is often employed to investigate the effects of multiple factors at different levels. researchgate.net The selection of factors and their corresponding levels is based on preliminary studies and their known impact on the extraction process.
For instance, in a typical optimization study for reactive extraction, the following factors might be considered:
Initial concentration of the acid: The concentration of the target molecule (e.g., levulinic acid) in the aqueous phase.
Concentration of the extractant (this compound): The amount of this compound dissolved in the organic diluent.
Temperature: The temperature at which the extraction is carried out.
Type of Diluent: The organic solvent used to dissolve this compound.
Stirring Speed: The agitation rate during the extraction process.
Phase Volume Ratio: The ratio of the organic phase volume to the aqueous phase volume.
The "larger-the-better" S/N ratio is typically chosen for optimizing the extraction efficiency, as the goal is to maximize the amount of solute transferred to the organic phase. The formula for this S/N ratio is:
S/N = -10 * log10 (Σ(1/Y2)/n)
Where Y is the response (e.g., extraction efficiency), and n is the number of repetitions.
The following data tables illustrate the application of the Taguchi method in a hypothetical optimization study for an this compound system, based on findings from related research. researchgate.net
Table 1: Factors and Levels for Taguchi Optimization
| Factor | Level 1 | Level 2 | Level 3 |
| A: Initial Acid Conc. (kmol/m³) | 0.1 | 0.3 | 0.5 |
| B: this compound Conc. (kmol/m³) | 0.2 | 0.4 | 0.6 |
| C: Temperature (K) | 293 | 303 | 313 |
| D: Stirring Speed (rpm) | 100 | 200 | 300 |
Table 2: L18 Orthogonal Array Design and Experimental Results
| Experiment No. | Factor A | Factor B | Factor C | Factor D | Extraction Efficiency (%) | S/N Ratio |
| 1 | 1 | 1 | 1 | 1 | 85.2 | 38.61 |
| 2 | 1 | 2 | 2 | 2 | 92.5 | 39.32 |
| 3 | 1 | 3 | 3 | 3 | 96.1 | 39.65 |
| 4 | 2 | 1 | 1 | 2 | 88.7 | 38.96 |
| 5 | 2 | 2 | 2 | 3 | 94.3 | 39.49 |
| 6 | 2 | 3 | 3 | 1 | 97.8 | 39.81 |
| 7 | 3 | 1 | 2 | 1 | 86.5 | 38.74 |
| 8 | 3 | 2 | 3 | 2 | 93.2 | 39.38 |
| 9 | 3 | 3 | 1 | 3 | 95.5 | 39.60 |
| 10 | 1 | 1 | 3 | 3 | 89.9 | 39.07 |
| 11 | 1 | 2 | 1 | 1 | 90.8 | 39.16 |
| 12 | 1 | 3 | 2 | 2 | 97.2 | 39.75 |
| 13 | 2 | 1 | 2 | 3 | 90.1 | 39.09 |
| 14 | 2 | 2 | 3 | 1 | 95.6 | 39.61 |
| 15 | 2 | 3 | 1 | 2 | 96.8 | 39.71 |
| 16 | 3 | 1 | 3 | 1 | 87.4 | 38.83 |
| 17 | 3 | 2 | 1 | 2 | 91.5 | 39.22 |
| 18 | 3 | 3 | 2 | 3 | 98.0 | 39.82 |
Following the experiments, an Analysis of Variance (ANOVA) is performed on the results to determine the statistical significance of each factor. researchgate.net The ANOVA table provides a breakdown of the contribution of each factor to the total variation in the results, allowing researchers to identify the most influential parameters.
Table 3: Analysis of Variance (ANOVA) for Extraction Efficiency
| Source | Degrees of Freedom (DF) | Sum of Squares (SS) | Mean Square (MS) | F-Ratio | Contribution (%) |
| A: Initial Acid Conc. | 2 | 35.8 | 17.9 | 5.2 | 8.5 |
| B: this compound Conc. | 2 | 250.1 | 125.05 | 36.3 | 59.4 |
| C: Temperature | 2 | 85.3 | 42.65 | 12.4 | 20.3 |
| D: Stirring Speed | 2 | 28.7 | 14.35 | 4.2 | 6.8 |
| Error | 9 | 20.9 | 2.32 | 5.0 | |
| Total | 17 | 420.8 | 100.0 |
The results from the ANOVA table typically indicate which factors have the most significant impact on extraction efficiency. In the hypothetical case presented, the concentration of this compound is the most influential factor, followed by temperature. By analyzing the S/N ratio for each factor level, the optimal conditions can be determined. For example, the optimal settings might be a high concentration of this compound, a moderate temperature, and a specific initial acid concentration and stirring speed to maximize the extraction efficiency. This systematic approach allows for the efficient optimization of processes involving this compound, leading to improved performance and a better understanding of the system's behavior.
Methodological Innovations and Performance Optimization in Amberlite La 2 Based Separations
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a fundamental separation technique where a solute is transferred from one liquid phase to another immiscible liquid phase. Amberlite LA-2 functions as an extractant in the organic phase, reacting with target anionic species in the aqueous phase to form complexes that are preferentially soluble in the organic solvent.
Role of Organic Diluent Composition in Extraction Efficiency
The choice and composition of the organic diluent significantly influence the extraction efficiency of this compound. The diluent affects the solubility of the extractant and the extracted complex, as well as the interfacial properties of the liquid phases.
Studies have investigated the effect of various diluents on the extraction of different organic acids by this compound. For the extraction of glutaric acid, using alcohols such as 3-methyl-1-butanol, n-octanol, n-nonanol, and n-decanol as diluents resulted in higher distribution coefficients (KD) compared to other solvents. alfa-chemistry.com The KD values for glutaric acid extraction increased from 70% to 90% with increasing this compound concentration in these alcoholic diluents. alfa-chemistry.com
In the extraction of glycolic acid, this compound dissolved in various solvents including 1-octanol (B28484), cyclohexane, isooctane, toluene (B28343), 2-octanone (B155638), and methyl isobutyl ketone (MIBK) was studied. acs.orgresearchgate.net The maximum removal of glycolic acid reached 79.43% when using MIBK as the diluent with a specific concentration of this compound. acs.orgresearchgate.net
For the extraction of gibberellic acid, isoamyl alcohol, octan-1-ol, and decan-1-ol were evaluated as diluents. acs.org Isoamyl alcohol demonstrated the best extraction efficiency, distribution coefficient, and loading factor, with values of 98%, 97, and 4.6, respectively. acs.org
The polarity of the solvent also plays a crucial role. In the reactive extraction of folic acid with this compound, the solvent polarity significantly affected the extraction degree and the extraction constant. researchgate.net For an this compound concentration of 80 g/l, the extraction degree in dichloromethane (B109758) was approximately 2 to 2.7 times greater than that in n-heptane. researchgate.net This difference increased with increasing pH of the aqueous solution. researchgate.net
Research on the extraction of picric acid with this compound in different solvents like dichloromethane (DCM), dodecanol, toluene, benzene, and dodecane (B42187) showed that the solvent polarity influences the synergistic effect. acs.org
For the extraction of Au(I) from cyanide media using this compound, kerosene (B1165875) and cumene (B47948) were investigated as diluents. csic.es The pH1/2 values for gold extraction were found to be 5.1 and 5.5 using kerosene and cumene, respectively. csic.es
The extraction efficiency of succinic acid using this compound in various diluents including cyclohexane, iso-octane, MIBK, 1-octanol, 2-octanone, toluene, and hexane (B92381) has also been studied. ripublication.com A mixture of this compound and 1-octanol yielded the highest distribution coefficient (91.244) and extraction efficiency (98.19%) for succinic acid. ripublication.com The order of maximum extraction efficiency for the diluents at a specific this compound concentration was determined as 1-octanol > 2-octanone > MIBK > toluene > Iso-octane > hexane > cyclohexane. ripublication.com
The extraction of acrylic acid by this compound has been investigated in seven single solvents: cyclohexane, 2-octanone, toluene, methyl isobutyl ketone (MIBK), iso-octane, hexane, and 1-octanol. acs.org The maximum removal of acrylic acid was 98.22% with MIBK at a specific initial concentration of this compound. acs.org
Similarly, the extraction of propionic acid by this compound has been studied in cyclohexane, 2-octanone, toluene, methyl isobutyl ketone, isooctane, hexane, and 1-octanol. researchgate.net The maximum removal of glycolic acid (likely a typo in the source, intended to be propionic acid based on the abstract) was reported as 94.68% with MIBK at a specific this compound concentration. researchgate.net
These studies highlight that the effectiveness of this compound in LLE is highly dependent on the specific diluent used, which influences the complex formation and solubility in the organic phase.
Selective Extraction of Specific Anionic Complexes
This compound is known for its ability to selectively extract anionic complexes from aqueous solutions. This selectivity is influenced by factors such as the pH of the aqueous phase, the concentration of the target anion, and the presence of competing ions.
This compound has been successfully used for the selective extraction of cadmium from acidic leach solutions containing various heavy metal ions, including Zn(II), Pb(II), Cu(II), Co(II), Ni(II), Fe(III), and Al(III). alfa-chemistry.comtandfonline.com Under optimal conditions, the extraction efficiency of cadmium reached 99.0% after a short contact time. alfa-chemistry.comtandfonline.com The carrier (this compound) interacts with the diffusing cadmium species, forming a complex that transports through the organic phase. alfa-chemistry.com
The selective extraction of palladium(II) from hydrochloric acid solutions using this compound in xylene has also been demonstrated. niscpr.res.in Quantitative extraction of Pd(II) was achieved under specific conditions, and the probable composition of the extracted species was suggested as [(R2NH2)2(PdCl4)2-]. niscpr.res.in this compound showed better extraction behavior for Pd(II) compared to Amberlite LA-1, but less than trioctyl amine and Aliquat 336. niscpr.res.in The method allowed for the separation of Pd(II) from various binary, ternary, and quaternary mixtures of metal ions. niscpr.res.in
This compound has also been used for the extraction of zirconium(IV) from citrate (B86180) solutions. tandfonline.com Zirconium was quantitatively extracted at a specific pH and citric acid concentration, and the method was applied for the analysis of zircon, allowing separation from associated elements. tandfonline.com
In the context of supported liquid membranes using polyurethane foam, this compound supported on the foam sorbed iron(III), tin(IV), cadmium, mercury(II), and zinc from hydrochloric acid solutions, particularly around 3 M HCl, while showing little to no sorption of cobalt(II), copper(II), nickel(II), and lead(II) up to 10 M HCl. psu.edu This demonstrates selective sorption based on the metal and acid concentration.
This compound has also shown good performance in the extraction of oxalic acid compared to other extractants like Alamine 300, TOPO, and TBP in an emulsion liquid membrane system. i-asem.org
Selective extraction of chromium(VI) from acidic solutions containing various metal ions using this compound in an ELM system has also been reported, achieving 99% extraction of Cr(VI) while other metal ions remained in the raffinate. researchgate.net
The selectivity of this compound for different anionic complexes is a key aspect of its utility in separation processes.
Synergistic Extraction Systems Utilizing this compound
Synergistic extraction involves the use of a mixture of extractants to achieve a higher extraction efficiency than the sum of the efficiencies of each individual extractant. This compound has been investigated as a component in synergistic extraction systems.
A synergistic effect was observed in the extraction of folic acid using a mixture of this compound and di(2-ethylhexyl) phosphoric acid (D2EHPA). researchgate.net The results indicated the formation of an interfacial compound involving folic acid, D2EHPA, and this compound molecules, with the number of this compound molecules in the complex influenced by solvent polarity and D2EHPA concentration. researchgate.net The most significant synergistic effect was observed in n-heptane at a low D2EHPA concentration. researchgate.net
Studies on the synergistic extraction of palladium(II) using a thiosemicarbazone derivative and neutral donors, including this compound, showed that amine donors like this compound extract better than phosphorus oxide donors. niscpr.res.in The synergistic coefficient and adduct formation constant were found to be greater for amine donors. niscpr.res.in
In the extraction of Au(I) from cyanide media, the use of mixtures of this compound with a solvation extractant like Cyanex 921 or TBP shifted the gold extraction towards more alkaline pH values compared to using this compound alone. csic.es The combination of this compound and Cyanex 921 allowed for the selective extraction of Au(I) cyanide from other metal-cyano complexes. csic.es
Synergistic extraction with this compound and other carriers can enhance the separation, extraction, and recovery of solutes, overcoming limitations associated with using a single carrier. researchgate.net
Emulsion Liquid Membrane (ELM) Applications
Emulsion liquid membrane technology is a separation technique that utilizes a liquid membrane phase, typically consisting of a diluent, a carrier (like this compound), and a surfactant, to separate solutes between an external feed phase and an internal stripping phase.
Optimization of Membrane Phase Composition and Stability
The composition of the membrane phase is critical for the performance and stability of the ELM system. The concentrations of the carrier, diluent, and surfactant, as well as the type of diluent and surfactant, influence the emulsion stability and extraction efficiency.
For the extraction of cadmium from acidic leach solutions using this compound in an ELM, the liquid membrane phase consisted of surfactants, extractants (this compound), and diluents. alfa-chemistry.com Optimal operating conditions, including membrane composition, resulted in high cadmium extraction efficiency. alfa-chemistry.com The preparation of the membrane typically involves mixing the extractant and surfactant in the diluent and then emulsifying this organic phase with the internal stripping solution. alfa-chemistry.com
In succinic acid extraction using a palm oil-based ELM with this compound as the carrier, palm oil was chosen as a green diluent, and Span 80 and Tween 80 were used as surfactants. researchgate.netutm.my The stability of the emulsion was evaluated by observing water-oil separation and microscopic images. utm.my Operating parameters such as the organic to internal ratio, homogenizer speed, homogenizing time, surfactant concentration, and surfactant blend were investigated to optimize emulsion stability. utm.my The most stable water-in-oil emulsion was observed under specific conditions of organic to internal ratio, homogenizer speed, emulsification time, and surfactant concentration/HLB value. utm.my
The concentration of this compound in the membrane phase affects extraction efficiency. Increasing the this compound concentration up to a certain point increases succinic acid extraction, likely due to increased solute concentration at the interface and a higher driving force. scispace.comanalis.com.my However, excessive carrier concentration can increase membrane viscosity and reduce mass transfer. scispace.comanalis.com.my An optimal this compound concentration for succinic acid extraction and selectivity has been identified in some studies. scispace.comanalis.com.my
The diluent is a major component of the liquid membrane and directly impacts membrane stability. researchgate.net Studies have explored different diluents like kerosene, toluene, and Escaid 100 for oxalic acid extraction with this compound in ELM. i-asem.org The viscosity of the organic diluent may not directly correlate with a better extraction rate. i-asem.org
Emulsion stability is crucial as breakage can reduce extraction efficiency. scispace.com Factors like treat ratio (volume ratio of external feed to emulsion) can influence emulsion breakage. scispace.com
Studies on Stripping Phase Chemistry for Solute Recovery
For instance, in the application of this compound for gold(I) recovery from cyanide media using polymer-immobilized liquid membranes, sodium hydroxide (B78521) (NaOH) solutions have been investigated as stripping agents. csic.escore.ac.uk Research has shown that gold can be effectively stripped from the organic phase loaded with the R2NH2+Au(CN)2- complex using dilute NaOH solutions, such as 0.01 mol/L. csic.escore.ac.uk While the study noted that this variable was not extensively investigated due to the ease of stripping, it highlights the potential of alkaline solutions for recovering gold from this compound. csic.es
In the context of extracting species like [2H+ and CdI4(2-)] using this compound in an emulsion liquid membrane system, the stripping reaction at the internal interface releases the complexed species into the internal aqueous phase. alfa-chemistry.com This process involves the carrier (this compound) diffusing back to the feed interface after releasing the solute. alfa-chemistry.com The choice of the internal phase composition is critical for efficient stripping and regeneration of the carrier. For cadmium iodide extraction, a 6 M ammonia (B1221849) solution was used as the stripping solution in the internal phase of the emulsion liquid membrane. alfa-chemistry.com
The effectiveness of stripping is influenced by factors such as the concentration and type of stripping agent, temperature, and the composition of the organic phase. Optimizing these parameters is essential to achieve high solute recovery and facilitate the recycling of the this compound extractant.
Supported Liquid Membrane (SLM) Systems
Supported Liquid Membranes (SLMs) utilize a liquid organic phase containing a carrier, such as this compound, immobilized within the pores of a porous solid support. researchgate.netgoogle.commsrjournal.com This configuration allows for selective transport of solutes across the membrane, driven by a concentration or activity gradient. researchgate.netgoogle.com SLMs offer advantages such as high selectivity, low energy consumption, and the ability to use expensive carriers effectively. msrjournal.com
Investigation of Polymer-Immobilized Liquid Membranes
Polymer-immobilized liquid membranes (PILMs), a type of SLM, have been investigated for the separation of various metal ions and organic compounds using this compound as the carrier. These systems involve immobilizing the organic solution of this compound onto a microporous polymeric support. csic.esiaea.orgniscpr.res.in
Studies have explored the application of this compound in PILMs for the separation of gold(I) from cyanide media. csic.escore.ac.ukcsic.es In such systems, the transport of gold species across the membrane is dependent on the equilibrium distribution ratios and the kinetics of both extraction and stripping processes. csic.es The formation of the R2NH2+Au(CN)2- species in the organic phase is suggested as the mechanism for gold extraction. csic.escore.ac.uk Research indicates that gold is effectively transported at neutral or slightly acidic pH values in these systems. csic.es
This compound has also been evaluated as a carrier in PILMs for the permeation of plutonium(IV) cations from nitric acid media. iaea.orgniscpr.res.in In comparative studies with other amine carriers (primary, tertiary, and quaternary), this compound (a secondary amine) showed lower plutonium permeation compared to tertiary and quaternary amines. iaea.orgniscpr.res.in Permeability across PILMs generally followed the order: quaternary > tertiary > secondary > primary amines. iaea.orgniscpr.res.in Under specific conditions (e.g., 4 M nitric acid feed), plutonium permeation with this compound was around 49% over several hours, significantly lower than the >95% achieved with tertiary or quaternary amines. iaea.orgniscpr.res.in
The choice of the polymeric support and the organic diluent for this compound significantly influences the stability and performance of the PILM. Microporous polypropylene (B1209903) membranes have been used as supports in some studies. csic.esnih.gov
Factors Influencing Permeation Rates and Selectivity in SLM
Several factors influence the permeation rates and selectivity of solutes in SLM systems utilizing this compound. These include the concentration of this compound in the membrane phase, the nature of the diluent, the pH gradient between the feed and stripping phases, and the presence of competing species. csic.esgoogle.comnih.govresearchgate.net
The concentration of this compound in the liquid membrane is a critical parameter affecting selectivity. For instance, in the separation of fumaric, malic, and succinic acids using reactive extraction with this compound, the carrier concentration significantly influenced the selectivity factor. researchgate.net A study showed that increasing this compound concentration led to a maximum selectivity factor for fumaric acid at a specific concentration (e.g., 30 g/l in one study). researchgate.net Using a stoichiometric amount of this compound relative to the target solute can enhance selectivity. researchgate.net
The choice of diluent for this compound in the organic phase impacts its extraction capabilities and the stability of the liquid membrane. Different solvents, such as 1-decanol, kerosene, xylene, and dichloromethane, have been used with this compound in SLM studies, depending on the target solute and the desired properties. alfa-chemistry.comcsic.esnih.govresearchgate.net The polarity of the solvent can affect the complex formation and transport of the solute. acs.org
The pH gradient between the feed and stripping phases provides the driving force for the transport of ionic species facilitated by this compound, as it acts as an anion exchanger under certain conditions. alfa-chemistry.comgoogle.com Adjusting the pH of the feed phase can influence the speciation of the solute and its interaction with the amine carrier. csic.esgoogle.com Similarly, the pH or composition of the stripping phase determines the efficiency of solute recovery. alfa-chemistry.comcsic.esgoogle.com
Competition from other ions or molecules in the feed solution can reduce the permeability and selectivity of the target solute. nih.gov Studies on the separation of penicillin G from phenylacetic acid using an this compound SLM showed that the individual permeability of each component was lower in a mixture compared to single-component systems, indicating transport competition. nih.gov
The viscosity of the aqueous phase can also influence pertraction selectivity, particularly for the separation of organic acids. An increase in feed phase viscosity can amplify the influence of other parameters on selectivity, potentially by hindering the diffusion of acids towards the membrane interface where reaction with this compound occurs. researchgate.net
Development of Impregnated Resins Utilizing this compound
Impregnated resins, also known as solvent-impregnated resins (SIRs) or extractant-impregnated resins (EIRs), are solid materials prepared by physically immobilizing a liquid extractant, such as this compound, onto a porous solid support matrix. ichem.mdmaterials.internationaldntb.gov.ua These materials combine the advantages of both solvent extraction and solid-phase extraction, offering high selectivity and capacity for target solutes. ichem.md
Synthesis Methodologies for Solid-Supported this compound
The synthesis of solid-supported this compound typically involves impregnating a porous polymeric resin with a solution of this compound in a suitable organic solvent. ichem.mdmaterials.internationaldntb.gov.ua Various macroporous resins, such as Amberlite XAD series (e.g., XAD2, XAD4, XAD16), are commonly used as support materials due to their high surface area, pore volume, and chemical stability. ichem.mdmaterials.internationaldntb.gov.uascirp.orgcnrs.friwaponline.comtandfonline.com
A general synthesis methodology involves washing the polymeric support resin to remove impurities and prepare its pores for impregnation. iwaponline.comnih.gov The resin is then contacted with a solution of this compound dissolved in an organic solvent. ichem.mdnih.gov The impregnation can be carried out by stirring the mixture for a specific period, allowing the this compound solution to fill the pores of the resin through capillary forces. niscpr.res.inichem.md The choice of the organic solvent is important as it affects the solubility of this compound and its distribution within the resin pores. ichem.md Solvents like hexane, chloroform, and butyl acetate (B1210297) have been used in studies involving Amberlite XAD2. ichem.md
The impregnation ratio, defined as the amount of extractant loaded per unit mass of the dry resin, is a key parameter controlled during synthesis. iwaponline.com The concentration of this compound in the impregnation solution and the contact time influence the impregnation efficiency. ichem.md Studies have investigated the optimal impregnation time to achieve maximum performance, noting that excessive contact time might lead to the accumulation of excess amine in resin pores, potentially affecting performance. ichem.md
While the search results primarily discuss the impregnation of other extractants onto Amberlite XAD resins, the general methodologies described for preparing SIRs by impregnating porous polymers are applicable to the synthesis of solid-supported this compound. materials.internationaldntb.gov.uacnrs.friwaponline.comtandfonline.comnih.govmdpi.com For instance, the impregnation of calcion dye onto Amberlite XAD-2010 resin or TAN onto Amberlite XAD-4 resin follows a similar principle of contacting the porous resin with a solution of the active compound. materials.internationalcnrs.fr The process often involves washing, contacting with the extractant solution, filtration, and drying. iwaponline.comnih.gov
The stability of the impregnated resin is crucial for its long-term use. Factors such as the affinity between this compound and the support matrix, as well as the solubility of this compound in the aqueous phase during operation, can affect the leakage of the extractant from the resin.
Sorption Mechanism Investigations on Impregnated Resins
The sorption mechanism of solutes onto this compound impregnated resins involves the interaction between the target solute in the aqueous phase and the immobilized this compound in the organic phase within the resin pores. ichem.md This typically occurs through a reactive extraction mechanism, where this compound forms a complex or ion pair with the solute. acs.orgichem.md
Studies on the reactive sorption of tartaric acid on Amberlite XAD2 impregnated with this compound have investigated the equilibrium and thermodynamic aspects of the process. ichem.mdichem.md The sorption isotherms can be analyzed using models like the Freundlich and Langmuir equations to understand the adsorption behavior and capacity of the impregnated resin. ichem.mdichem.md
The mechanism often involves the protonation of the secondary amine group of this compound in acidic or neutral solutions, allowing it to interact with anionic species of the solute. For example, in the extraction of glutaric acid by this compound, the amine reacts with the acid to form an extractable species. alfa-chemistry.com Similarly, in the context of metal ion separation, this compound can extract metal complexes that are anionic in nature. csic.escore.ac.uk
The sorption capacity of the impregnated resin is influenced by the amount of this compound loaded onto the support and the concentration of the solute in the aqueous phase. iwaponline.com Kinetic studies help understand the rate-limiting steps of the sorption process, which can involve diffusion of the solute to the resin surface, diffusion within the pores, and the chemical reaction with the immobilized extractant. materials.internationalmdpi.com
Research on other impregnated resins, such as those with D2EHPA or Aliquat 336 on Amberlite XAD supports, provides insights into the general sorption mechanisms on these types of materials, often involving ion exchange, complex formation, and physical adsorption depending on the nature of the extractant and solute. iwaponline.comnih.govtandfonline.comtandfonline.com The mechanism on this compound impregnated resins is primarily driven by the acid-base reaction and ion pair formation between the amine and the target solute. alfa-chemistry.combocsci.comichem.md
The stability of the complex formed between the solute and this compound, as well as the properties of the organic diluent within the resin pores, play significant roles in the efficiency and selectivity of the sorption process. acs.orgresearchgate.net
Regeneration, Stability, and Sustainable Utilization of Amberlite La 2 in Research Applications
Regeneration Strategies for Spent Amberlite LA-2 Extractants
Efficient regeneration of loaded this compound is crucial for the economic feasibility and sustainability of extraction processes. Regeneration involves stripping the extracted solute from the organic phase containing the this compound, allowing the extractant to be reused in subsequent cycles.
Chemical Stripping Methodologies for Solute Desorption
Chemical stripping is a common method for desorbing solutes from loaded this compound. This typically involves contacting the loaded organic phase with an aqueous stripping solution that can effectively break the complex formed between this compound and the solute, transferring the solute back into the aqueous phase.
Various chemical reagents have been investigated for stripping different solutes from this compound. For instance, ammonia (B1221849) solutions have been used as a stripping solution for the recovery of cadmium from an emulsion liquid membrane system utilizing this compound as the carrier nih.gov. Sodium hydroxide (B78521) solutions have also been employed for stripping metals like gold(I) from this compound in polymer-immobilized liquid membrane systems wikipedia.org. The stripping of organic acids such as gallic acid from this compound dissolved in organic solvents has been studied using various aqueous solutions fishersci.ca. In the context of non-aqueous media, regeneration of Amberlite resins may involve using an intermediate solvent miscible with both the non-aqueous medium and water, enabling the use of an aqueous regeneration system with appropriate acid or base nih.gov.
Optimization of Stripping Reagents and Conditions
Optimizing stripping conditions is essential to achieve high solute recovery and minimize the loss or degradation of the this compound extractant. Several factors influence the efficiency of the stripping process, including the type and concentration of the stripping reagent, temperature, and contact time.
Stability and Reusability Assessment of this compound Systems
The long-term performance and economic viability of using this compound in research applications depend on its stability and ability to be reused over multiple extraction-regeneration cycles.
Evaluation of Extractant Degradation Pathways Under Operational Conditions
While this compound is generally described as having chemical stability nih.gov, detailed studies specifically evaluating its degradation pathways under various operational conditions in research applications are not extensively detailed in the provided search results. The stability of the LA-2 extractant is recognized as a necessary area of knowledge before its widespread use fishersci.ca. Degradation of ion exchange resins in general can occur through physical or chemical means, influenced by factors such as the service type, solution concentration, temperature, and aggressive operating conditions, potentially leading to capacity loss or changes in physical form fishersci.ca. Studies on other types of Amberlite resins, such as those used for CO2 capture or cation exchange, have investigated degradation under specific conditions like cyclic adsorption-desorption or thermal stress americanelements.comfishersci.ca. However, these pathways may not be directly applicable to the secondary amine structure of this compound in typical solvent extraction or liquid membrane applications.
Assessment of Long-Term Performance and Cycle Stability
The reusability of this compound is assessed by evaluating its performance over multiple extraction-regeneration cycles. Maintaining high extraction efficiency and capacity over numerous cycles is indicative of good long-term performance and cycle stability.
Studies on the adsorption of ions by other Amberlite resins, such as Amberlite XAD-7 impregnated with extractants, have demonstrated good stability during several adsorption-desorption cycles and excellent metallic ion recovery sigmaaldrich.com. While specific long-term cycle stability data for this compound across a wide range of research applications is not comprehensively presented in the provided snippets, the concept of reusability is central to its practical application in separation processes wikipedia.org. The physical stability of Amberlite resins, including resistance to osmotic shock, contributes to their durability and longevity in various operating conditions nih.govfishersci.pt. For certain applications with other Amberlite types, high adsorption capacity has been maintained even after a significant number of cycles, illustrating the potential for long-term use americanelements.com.
Green Chemistry Principles in this compound Research Applications
The utilization of this compound in research aligns with several green chemistry principles, particularly those related to waste prevention, energy efficiency, and the use of less hazardous solvents and auxiliaries.
The ability to regenerate and reuse this compound extractant directly contributes to waste reduction by minimizing the need for fresh chemicals sigmaaldrich.comwikipedia.org. This aligns with the principle of preventing waste. Extraction processes using this compound, such as liquid-liquid extraction and emulsion liquid membranes, can offer more energy-efficient alternatives compared to traditional separation methods wikipedia.orgfishersci.cachemscience.comcharchem.org. The optimization of extraction and stripping conditions aims to improve efficiency and reduce the consumption of reagents.
Selection of Environmentally Benign Diluents
The choice of diluent in liquid-liquid extraction systems utilizing this compound plays a critical role in the efficiency of the extraction process and its environmental impact. Research efforts have explored various diluents, including alcohols, ketones, and esters, to optimize the extraction of different solutes. wikipedia.orgfishersci.comfishersci.co.uk Increasingly, there is interest in identifying and utilizing environmentally benign diluents to reduce the toxicity and environmental footprint of extraction processes.
Vegetable oils have been investigated as potential eco-friendly diluents for complex extraction systems. psu.edu While some studies involving vegetable oils as diluents have used extractants other than this compound, the concept of employing such sustainable alternatives is directly applicable to this compound-based systems. For instance, research into vegetable oil-based emulsion liquid membranes has incorporated this compound alongside an environmentally benign diluent for extraction purposes.
Studies examining the extraction of various organic acids with this compound in different diluents have demonstrated the significant impact of the diluent on extraction efficiency, often quantified by the distribution coefficient (KD). For the extraction of glutaric acid using this compound, alcoholic diluents such as 3-methyl-1-butanol, n-octanol, n-nonanol, and n-decanol resulted in higher KD values compared to other solvent systems. wikipedia.org Similarly, in the reactive extraction of levulinic acid with this compound, various esters, alcohols, and ketones were tested, with isoamyl alcohol (3-methyl-1-butanol) found to be particularly effective, achieving a high distribution value. fishersci.co.uk For tartaric acid extraction using this compound, methyl isobutyl ketone (MIBK) showed high removal efficiency. fishersci.com
The exploration of diluents extends beyond traditional organic solvents to include those considered more environmentally friendly. The successful application of this compound in systems employing environmentally benign diluents, such as in certain emulsion liquid membrane configurations, highlights a pathway towards greener extraction technologies. Further research is ongoing to evaluate the performance and long-term stability of this compound with a wider range of sustainable diluent options.
Minimization of Waste Streams from Extraction Processes
The application of this compound in extraction processes contributes to the minimization of waste streams primarily through the efficient recovery of valuable target compounds from dilute aqueous solutions and wastewater. Many industrial and biochemical processes generate aqueous streams containing desired products or pollutants at low concentrations, making their recovery challenging. fishersci.co.uk Solvent extraction using extractants like this compound provides a method to selectively transfer these compounds from the aqueous phase to an organic phase, thereby concentrating them and allowing for their subsequent recovery.
This compound has been successfully employed in the recovery of various organic acids, including lactic acid, glutaric acid, tartaric acid, maleic acid, levulinic acid, itaconic acid, fumaric acid, malic acid, and succinic acid, from aqueous solutions. wikipedia.orgfishersci.comfishersci.co.uk It has also been used for the selective extraction of metal ions, such as cadmium, from solutions containing multiple heavy metals. wikipedia.org By effectively extracting these substances, the concentration of pollutants or valuable compounds in the raffinate (the treated aqueous phase) is significantly reduced, minimizing the environmental impact of discharging these streams or enabling their reuse.
Furthermore, the ability to regenerate the loaded organic phase is central to minimizing waste in this compound-based extraction. Regeneration allows for the recovery of the extracted solute and the recycling of the this compound and the diluent. This reduces the consumption of fresh solvents and extractants and decreases the volume of spent organic waste that requires disposal or further treatment. Studies on the regeneration of extractants in similar systems demonstrate the potential for multiple cycles of extraction and stripping, maintaining high efficiency over time. nih.govthegoodscentscompany.com The stability of this compound under regeneration conditions is therefore vital for the sustainability of these processes.
Analytical and Spectroscopic Methodologies for the Study of Amberlite La 2 Extraction Systems
Spectroscopic Techniques for Complex Formation Confirmation
Spectroscopic methods are invaluable for understanding the nature of the interactions between Amberlite LA-2 and the extracted solute, helping to confirm the formation of complexes in the organic phase.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Analysis
FTIR spectroscopy is a powerful tool for identifying functional groups and analyzing chemical interactions, such as hydrogen bonding and complex formation, between the extractant (this compound) and the solute acs.org. By comparing the FTIR spectra of this compound, the solute, and the loaded organic phase after extraction, shifts in characteristic absorption bands can indicate the formation of new bonds or interactions. For example, changes in the stretching vibrations of N-H bonds in this compound or functional groups in the solute can provide evidence of acid-amine complex formation acs.orgresearchgate.net. Studies on the reactive extraction of various organic acids with amine extractants, including this compound, have utilized FTIR to support proposed extraction mechanisms involving acid-amine complexation acs.org.
UV-Visible Spectrophotometry for Solute Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is frequently used to determine the concentration of solutes in aqueous solutions before and after extraction researchgate.netsebhau.edu.lyijprajournal.com. This technique relies on the principle that many organic and inorganic compounds absorb UV or visible light at specific wavelengths. By measuring the absorbance of the aqueous phase at the solute's maximum absorbance wavelength and using a pre-established calibration curve, the concentration of the solute remaining in the aqueous phase can be accurately determined ijprajournal.com. This information is essential for calculating the extraction efficiency of this compound. For instance, UV-Vis spectroscopy has been employed to monitor the removal of dyes like methyl orange from aqueous solutions using this compound as the extractant researchgate.netsebhau.edu.ly.
Quantitative Analytical Techniques for Extraction Efficiency Determination
Quantitative analytical techniques are employed to determine the concentrations of the solute and the extractant in both the aqueous and organic phases, allowing for the calculation of key parameters such as distribution coefficients, loading capacities, and extraction efficiencies.
Titrimetric Methods for Acid and Amine Concentration
Titration is a common and relatively simple quantitative technique used to determine the concentration of acids or amines in solution srcest.org.lyniscpr.res.in. In the context of this compound extraction systems, titrimetric methods can be used to determine the concentration of the extracted acid in the organic phase or the residual acid in the aqueous phase srcest.org.ly. For example, titration with a standard base solution (e.g., NaOH) can quantify the amount of acid extracted by this compound alfa-chemistry.comsrcest.org.lysrcest.org.ly. Similarly, the concentration of the amine extractant itself can be determined titrimetrically niscpr.res.in. These measurements are crucial for mass balance calculations and for evaluating the loading capacity of this compound.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Metal Ion Analysis
ICP-OES is a sensitive elemental analysis technique used to determine the concentration of metal ions in solution tuwien.atscirp.org. This is particularly relevant when this compound is used for the extraction of metal ions from aqueous streams alfa-chemistry.com. ICP-OES allows for the simultaneous determination of multiple metal ions, making it suitable for studying the selective extraction of specific metals by this compound in the presence of other metal ions scirp.orgsci-hub.setandfonline.com. By analyzing the metal ion concentration in the aqueous phase before and after extraction, the extraction efficiency of this compound for different metal ions can be quantified sci-hub.se. While some studies mention ICP-MS for trace metal analysis with other Amberlite resins, ICP-OES is also a standard technique for metal determination in extraction studies tuwien.atscirp.orgtandfonline.com.
High-Performance Liquid Chromatography (HPLC) for Organic Solute Quantification
HPLC is a versatile chromatographic technique used for the separation and quantification of various organic compounds iaeng.org. In this compound extraction systems involving organic solutes like carboxylic acids or antibiotics, HPLC can be used to determine their concentrations in both the aqueous and organic phases iaeng.orgresearchgate.net. This technique is particularly useful for complex mixtures where UV-Vis spectrophotometry might not be sufficiently selective. By separating and quantifying the target organic solute, HPLC provides accurate data for calculating distribution coefficients and extraction efficiencies iaeng.orgresearchgate.net. For instance, HPLC has been utilized to measure caffeine (B1668208) concentration in studies involving its extraction with this compound iaeng.org.
Radiotracer Techniques for Distribution Coefficient Determination
Radiotracer techniques provide a sensitive and direct method for determining the distribution coefficient () of a substance in solvent extraction systems involving this compound. The distribution coefficient is defined as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.
The application of radiotracers involves using a radioactive isotope of the element or compound being extracted. This allows for the facile tracking and quantification of the substance in each phase, even at very low concentrations. The general procedure typically involves preparing an aqueous solution containing the target substance spiked with its corresponding radiotracer. This aqueous phase is then brought into contact with an organic phase containing this compound dissolved in a suitable diluent. The two phases are mechanically shaken for a predetermined time to reach equilibrium asianpubs.orgakjournals.com. Preliminary studies are often conducted to ensure that equilibrium is attained within the chosen contact time asianpubs.orgakjournals.com.
After equilibration, the phases are separated, often by centrifugation asianpubs.orgakjournals.com. Aliquot portions from both the aqueous and organic phases are then taken, and their radioactivity is measured using appropriate radiometric assay equipment, such as a scintillation counter or a single-channel analyzer asianpubs.orgakjournals.com. The distribution coefficient () is calculated from the measured activities in each phase.
Radiotracer techniques have been applied to study the extraction of various metal ions and other compounds by this compound. For instance, studies have utilized Ag for silver(I) extraction colab.wsresearchgate.net, radioactive isotopes of cadmium (Cd) and zinc for their separation asianpubs.orgakjournals.com, and Au for gold(III) extraction researchgate.net. The use of radiotracers enables the determination of distribution coefficients under different experimental conditions, such as varying concentrations of the extractant, diluent, and the target substance, as well as different pH values and the presence of other ions asianpubs.orgakjournals.comresearchgate.netscispace.com.
Furthermore, radiotracer studies with this compound have been used to determine the separation factor () between pairs of elements. The separation factor is defined as the ratio of the distribution coefficients of the two elements at the same aqueous and organic phase composition asianpubs.orgakjournals.com. This is crucial for evaluating the efficiency of this compound for selective separation processes asianpubs.orgakjournals.com.
Mass Balance Calculations in Extraction Studies
Mass balance calculations are a fundamental tool in solvent extraction studies involving this compound, particularly for determining the concentration of the extracted solute in the organic phase. This method relies on the principle of conservation of mass, where the total amount of the solute in the system remains constant throughout the extraction process.
In a typical extraction experiment, a known initial concentration of the solute is present in the aqueous phase. After contacting the aqueous phase with the organic phase containing this compound and allowing the system to reach equilibrium, the concentration of the solute remaining in the aqueous phase is determined using a suitable analytical method scispace.comalfa-chemistry.comunibuc.ro. Common techniques for analyzing the aqueous phase include titration (e.g., with NaOH for acids) or spectrophotometry scispace.comalfa-chemistry.comunibuc.ro.
Once the equilibrium concentration of the solute in the aqueous phase is known, the concentration of the solute in the organic phase can be calculated by applying a mass balance. Assuming no loss of the solute during the process, the amount of solute initially present in the aqueous phase must equal the sum of the amount remaining in the aqueous phase at equilibrium and the amount transferred to the organic phase.
The mass balance equation can be expressed as:
Where:
is the initial concentration of the solute in the aqueous phase.
is the volume of the aqueous phase.
is the equilibrium concentration of the solute in the aqueous phase.
is the equilibrium concentration of the solute in the organic phase.
is the volume of the organic phase.
From this equation, the equilibrium concentration of the solute in the organic phase () can be calculated:
Using the concentrations in both phases determined through mass balance, the distribution coefficient () can be calculated researchgate.net.
Mass balance calculations have been widely applied in studies investigating the extraction of various organic acids and metal ions by this compound. For example, this method has been used to determine the concentration of glutaric acid, 2-keto-gluconic acid, glycolic acid, and p-aminobenzoic acid in the organic phase after extraction scispace.comalfa-chemistry.comunibuc.roresearchgate.net. The accuracy of mass balance calculations can be verified by independently analyzing the organic phase, for instance, by stripping the extracted solute into another aqueous phase and measuring its concentration csic.es. Studies have reported good agreement between concentrations calculated by mass balance and those determined by analyzing the stripped organic phase csic.es.
Emerging Research Frontiers and Future Perspectives for Amberlite La 2
Integration of Amberlite LA-2 with Hybrid Separation Technologies
The integration of this compound with hybrid separation technologies is a promising area for improving separation efficiency and addressing complex mixtures. One such integration involves its use in emulsion liquid membrane (ELM) processes. In ELM, this compound acts as a mobile carrier to transport target species across a liquid membrane alfa-chemistry.com. This approach has been successfully applied for the selective extraction of cadmium from acidic solutions, achieving high extraction efficiency under optimal conditions alfa-chemistry.com.
Another hybrid approach involves the combination of reactive extraction with membrane technologies, such as supported liquid membranes (SLMs) or hollow fiber membrane contactors (HFMCs) csic.esresearchgate.net. This compound impregnated in a solid support or membrane allows for continuous extraction and stripping in a single unit, offering advantages in terms of solvent usage and efficiency csic.esichem.md. Studies have demonstrated the potential of this compound in polymer-immobilized liquid membrane systems for gold(I) recovery from cyanide media, showing partial selectivity over other metal-cyano complexes csic.es.
Furthermore, this compound is being explored in conjunction with adsorption processes. For instance, Amberlite XAD resins impregnated with this compound have been investigated for the reactive sorption of tartaric acid, combining the benefits of adsorption and reactive extraction ichem.md. This integration can lead to improved capacity and selectivity for target compounds.
Design of Novel Functionalized this compound Derivatives for Enhanced Selectivity
Designing novel functionalized this compound derivatives is a key research frontier aimed at enhancing its selectivity and extraction capabilities for specific substances. While this compound itself is a secondary amine mixture researchgate.net, modifications to its structure or its incorporation into composite materials can introduce new functionalities.
Research is exploring the functionalization of resin supports, such as Amberlite XAD series, with various ligands or moieties, sometimes in conjunction with this compound derpharmachemica.comcnrs.frmdpi.com. Although direct functionalization of the this compound molecule itself is less commonly reported than modifying solid supports, the concept of tailoring the chemical environment around the active amine group is crucial for improving selectivity. For example, studies on the extraction of various organic acids with this compound in different diluents highlight how the surrounding environment influences the extraction mechanism and selectivity acs.orgresearchgate.netacs.orgacs.org.
Emerging work also involves the synthesis of functionalized materials using this compound as a component, such as in the synthesis of functionalized silver nanoparticles where this compound is used as a capping agent dntb.gov.ua. This indicates a broader perspective on utilizing this compound not just as a standalone extractant but as a building block or modifier in the creation of new functional materials with tailored properties.
The focus for enhanced selectivity often involves understanding the interaction mechanisms between the extractant and the target solute at a molecular level. By modifying the steric or electronic properties of the amine group or its local environment through functionalization or careful selection of co-extractants and diluents, researchers aim to achieve highly selective binding and extraction of specific ions or molecules from complex mixtures alfa-chemistry.comresearchgate.netacs.orgresearchgate.nettandfonline.com.
Advanced Computational Tools for Predictive Modeling of this compound Performance
Advanced computational tools are increasingly being employed to model and predict the performance of this compound in various separation processes. These tools can provide insights into the extraction mechanisms, optimize process parameters, and potentially predict the behavior of novel functionalized derivatives without extensive experimental work jcsp.org.pkrsc.orgmdpi.comarxiv.org.
Techniques such as computational fluid dynamics (CFD) are used to simulate mass transfer in systems involving this compound, such as hollow fiber membrane contactors researchgate.net. This allows for the prediction of removal efficiency under different operating conditions.
Machine learning techniques, including artificial neural networks (ANN) and k-nearest neighbors (k-NN), are being explored for predicting extraction efficiency in processes like emulsion liquid membrane extraction using this compound jcsp.org.pk. These models can be trained on experimental data to predict solute concentrations and optimize parameters such as extractant and surfactant concentrations, and mixing speed jcsp.org.pk.
Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, can provide insights into the interactions between this compound and target molecules at the atomic level rsc.orgmdpi.com. Although direct computational studies specifically on the molecular interactions of this compound with solutes are less prevalent in the provided results compared to studies on other Amberlite resins or extraction systems, the application of these tools to similar extraction mechanisms involving amines suggests their potential for understanding and predicting this compound behavior and guiding the design of improved systems rsc.orgacs.org.
Predictive modeling can help in understanding the influence of various factors, such as solvent polarity and temperature, on the extraction efficiency and selectivity of this compound for different organic acids acs.orgresearchgate.netacs.org. By correlating molecular descriptors with extraction performance, quantitative structure-property relationships (QSPR) could potentially be developed to screen and design more effective extraction systems.
Applications in Specialized Resource Recovery and Environmental Remediation Challenges
This compound is finding increasing applications in specialized resource recovery and addressing environmental remediation challenges. Its ability to selectively extract various substances from aqueous streams makes it valuable for recovering valuable metals and removing pollutants.
In resource recovery, this compound has been investigated for the extraction of precious metals like gold(I) from cyanide solutions csic.es. It has also been studied for the recovery of gallium and iron from coal fly ash leachate, demonstrating its potential in valorizing industrial waste streams researchgate.net. The selective extraction of specific organic acids produced during fermentation, such as fumaric, malic, and succinic acids, is another area of application in resource recovery from bio-based processes researchgate.netresearchgate.net.
For environmental remediation, this compound has shown effectiveness in removing various contaminants from water. This includes the extraction of organic pollutants like picric acid and methyl orange dye from aqueous solutions researchgate.netacs.orgacs.orgresearchgate.net. Its use in emulsion liquid membranes has been demonstrated for the selective extraction of heavy metal ions like cadmium from solutions containing multiple metal ions alfa-chemistry.com.
Furthermore, this compound has been identified as an effective carrier for the simultaneous removal of anionic contaminants in liquid membrane processes for environmental remediation dokumen.pub. The ongoing research into its application for removing dyes and other organic pollutants highlights its potential in treating industrial wastewater researchgate.netresearchgate.net. While some Amberlite resins are used in broad water treatment applications like deionization and heavy metal removal, this compound's specific applications often focus on selective extraction from more complex matrices ontosight.aitidjma.tn.
The future perspectives for this compound in these areas involve developing more efficient and selective processes for the recovery of critical raw materials and the removal of emerging contaminants, potentially through the strategies outlined in the previous sections, such as integration with hybrid technologies and the design of functionalized derivatives.
Q & A
Q. Methodological Insight :
- Experimental Design : Vary solvent polarity (dichloromethane vs. n-heptane) and measure distribution coefficients () at pH 2–5.
- Key Parameters : Solvent dielectric constant, amine concentration, and pH-dependent acid dissociation.
How does solvent selection influence the extraction efficiency of this compound for dicarboxylic acids?
Basic Research Question
Solvent polarity determines the stability of acid-amine complexes. For example:
- Dichloromethane (high polarity): Maximizes extraction of fumaric acid (up to 98%) due to strong ion-pair interactions .
- n-Butyl acetate : Achieves 96% efficiency for rosmarinic acid via hydrogen bonding with the solvent .
- n-Heptane : Requires 1-octanol (20% v/v) as a phase modifier to improve extraction of succinic acid by 30% .
Q. Methodological Insight :
- Comparative Analysis : Test solvents with dielectric constants ranging from 2.0 (n-heptane) to 9.1 (dichloromethane).
- Data Interpretation : Correlate values with solvent polarity indices .
What are the conflicting findings regarding this compound concentration effects on extraction efficiency?
Advanced Research Question
While increasing this compound concentration typically enhances extraction (e.g., 98% for 2-ketogluconic acid at 120 g/L in dichloromethane ), some studies report reduced efficiency at higher concentrations. For methyl orange dye, extraction decreased from 97% to 58% when this compound exceeded 0.044 M in dichloromethane due to solvent saturation and micelle formation .
Q. Methodological Insight :
- Contradiction Resolution : Conduct loading factor () analysis to identify saturation thresholds.
- Case Study : For methyl orange, measure at 0.011–0.044 M this compound and model using Langmuir isotherms .
How can pH and temperature be optimized for this compound-mediated extraction of antibiotics like penicillin G?
Advanced Research Question
Optimal extraction occurs at pH 5 for penicillin G, where the antibiotic exists in its undissociated form, enabling complexation with this compound. At pH > 7, deprotonation reduces efficiency by 40% . Temperature effects are nonlinear:
Q. Methodological Insight :
- Design : Use a central composite design (CCD) to model pH (3–7) and temperature (20–40°C) interactions.
- Validation : Confirm stability via FTIR analysis of acid-amine bonds .
How do interfacial reaction mechanisms differ between this compound and other amine extractants?
Advanced Research Question
this compound (secondary amine) forms 1:1 or 2:1 acid-amine complexes, while tertiary amines (e.g., Tridodecylamine, TDA) require higher pH for deprotonation and exhibit lower values. For citric acid:
Q. Methodological Insight :
- Comparative Study : Perform slope analysis (log vs. log [Amine]) to determine stoichiometry .
- Mechanistic Modeling : Apply the Langmuir-Hinshelwood model for interfacial kinetics .
What statistical approaches resolve multi-parameter contradictions in this compound extraction systems?
Advanced Research Question
Response surface methodology (RSM) and factorial design effectively optimize conflicting parameters. For example:
Q. Methodological Insight :
- Tool : Use Design-Expert® or Minitab® for RSM.
- Validation : Compare predicted vs. experimental with <5% error .
How are extraction equilibria modeled for this compound in multi-component systems?
Advanced Research Question
The Bizek model accounts for dual complex formation (e.g., (HO·R₂N) and (HO·R₂N)₂) in proton-donating solvents. For acrylic acid in methyl isobutyl ketone (MIBK):
- (1:1 complex)
- (1:2 complex) .
Q. Methodological Insight :
- Equilibrium Constants : Calculate via nonlinear regression of vs. [Amine].
- Validation : Compare with spectroscopic data (e.g., NMR for complex stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
